N-(2-Phenylcarbamoylmethylsulfanyl-benzothiazol-6-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
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Overview
Description
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that features a combination of tetrazole, benzothiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole and benzothiazole intermediates. The reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes in the presence of potassium or sodium hexamethyldisilazide as a base and 1,2-dimethoxyethane as a solvent is one of the key steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzonitrile
- 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzonitrile
Uniqueness
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is unique due to its combination of tetrazole, benzothiazole, and acetamide functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H19N7O2S3 |
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Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H19N7O2S3/c32-21(14-34-23-28-29-30-31(23)18-9-5-2-6-10-18)26-17-11-12-19-20(13-17)36-24(27-19)35-15-22(33)25-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,25,33)(H,26,32) |
InChI Key |
YQKFSSLILPUGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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